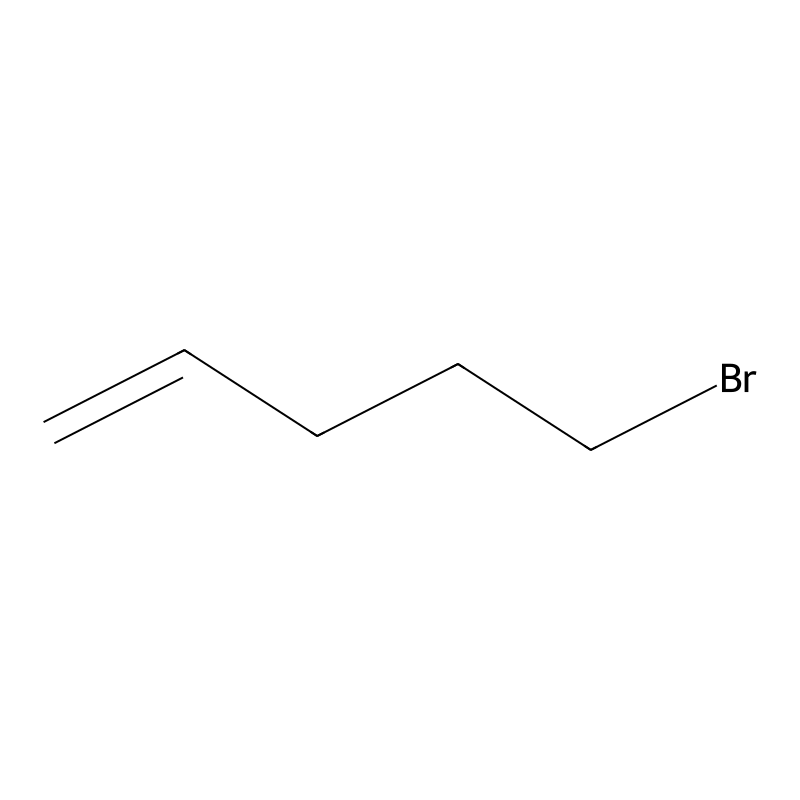5-Bromo-1-pentene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Stereoselective Synthesis:
One of the significant applications of 5-Bromo-1-pentene lies in the stereoselective synthesis of complex molecules. A study published in the Journal of the American Chemical Society demonstrates its use in the synthesis of 7α-(3-carboxypropyl) estradiol, a compound with potential medicinal applications [].
Sialic Acid Modifications:
5-Bromo-1-pentene plays a role in the preparation of specific sialic acid derivatives. Sialic acids are sugars found on the surface of cells and are crucial for various biological functions. A research article published in Carbohydrate Research describes the utilization of 5-Bromo-1-pentene in the preparation of a thioacetate derivative of sialic acid, offering insights into potential modifications of these vital molecules [].
Synthesis of Natural Products:
Researchers have employed 5-Bromo-1-pentene as a starting material for the synthesis of various natural products with interesting biological activities. For instance, a study published in the Journal of Organic Chemistry details its use in the synthesis of DL-histrionicotoxin, a potent neurotoxin found in certain mushrooms [].
Synthesis of Novel Fatty Acids:
5-Bromo-1-pentene has also been utilized in the synthesis of novel fatty acids containing benzophenone groups. These modified fatty acids possess unique properties and hold potential applications in various research areas, as reported in a publication within the European Journal of Organic Chemistry [].
5-Bromo-1-pentene is an organic compound with the molecular formula and a molecular weight of approximately 149.029 g/mol. It appears as a colorless to light yellow liquid and is characterized by its high boiling point and density, making it soluble in various organic solvents such as ethanol, ether, and dimethylformamide, while being insoluble in water . This compound is significant in organic synthesis and material science due to its unique chemical properties.
5-Bromo-1-pentene is a flammable liquid (flash point 30 °C) and should be handled with appropriate precautions. It is also a suspected irritant and may cause harm upon inhalation, skin contact, or ingestion [].
Safety Information:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.
- Work in a well-ventilated area.
- Avoid contact with skin and eyes.
- In case of contact, flush with water for at least 15 minutes and seek medical attention.
- Dispose of waste according to local regulations.
- Electrophilic Substitution: The presence of carbon-carbon double bonds and bromine allows for electrophilic substitution reactions, such as hydrolysis with sodium hydroxide and halogenation.
- Addition Reactions: It can react with nucleophiles in epoxidation and acylation processes.
- Elimination Reactions: The compound can undergo β-elimination to produce 1-pentene and hydrobromic acid.
- Hydrogenation: Reacting with hydrogen in the presence of a catalyst yields 5-bromo-1-pentane.
- Alkylation Reactions: 5-Bromo-1-pentene can interact with alkylating agents to form more complex organic structures .
Several methods exist for synthesizing 5-bromo-1-pentene:
- Bromination of 1-Pentene: This involves adding bromine to 1-pentene in the presence of sodium iodite and ethanol at room temperature. The process includes distillation to purify the product .
- Alternative Synthesis Using 1,5-Dibromopentane: A novel method utilizes 1,5-dibromopentane as a starting material, combined with N,N-dimethylformamide as a solvent and hexamethylphosphoric triamide as a catalyst. The reaction is carried out under heating conditions to yield high-purity 5-bromo-1-pentene .
Research on interaction studies involving 5-bromo-1-pentene primarily focuses on its reactivity with other chemical species. Its ability to undergo electrophilic substitution makes it a candidate for further studies in organic synthesis pathways. Additionally, its interactions with biological systems are noteworthy due to potential implications for human health and environmental effects .
Several compounds share structural similarities with 5-bromo-1-pentene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Pentene | An alkene without bromine; used in polymerization. | |
| 3-Bromo-1-pentene | Similar reactivity but different position of bromine. | |
| 4-Bromobutene | Shorter carbon chain; used similarly in synthesis. | |
| 3-Chloro-1-pentene | Chlorinated variant; different reactivity profile. |
The unique aspect of 5-bromo-1-pentene lies in its specific reactivity patterns due to the positioning of the bromine atom relative to the double bond, which influences its behavior in both synthetic pathways and potential biological interactions .
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (98.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016








